Phenyl 1-thio-beta-D-galactopyranoside

Catalog No.
S607758
CAS No.
16758-34-2
M.F
C12H16O5S
M. Wt
272.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 1-thio-beta-D-galactopyranoside

CAS Number

16758-34-2

Product Name

Phenyl 1-thio-beta-D-galactopyranoside

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol

Molecular Formula

C12H16O5S

Molecular Weight

272.32 g/mol

InChI

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1

InChI Key

OVLYAISOYPJBLU-IIRVCBMXSA-N

SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Synonyms

Phenyl 1-Thio-β-D-galactopyranoside; Ph-thio-β-D-Gal

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

The exact mass of the compound Phenyl 1-thio-beta-D-galactopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyl 1-thio-beta-D-galactopyranoside (PTG) is a synthetic thioglycoside characterized by its robust sulfur-linked phenyl ring, which confers high chemical and enzymatic stability compared to traditional O-glycosides[1]. In procurement and synthetic workflows, it is primarily sourced as a stable glycosyl donor for complex carbohydrate synthesis and as an enzymatically resistant substrate or inhibitor for beta-galactosidases and fucosyltransferases [2]. Its resistance to hydrolytic cleavage makes it an essential biochemical tool for isolating enzyme-ligand interactions and developing non-radioactive transferase assays.

Substituting Phenyl 1-thio-beta-D-galactopyranoside with its O-linked analog (Phenyl beta-D-galactopyranoside) or common inducers like IPTG fundamentally alters experimental and synthetic outcomes [1]. O-glycosides are susceptible to rapid enzymatic hydrolysis by beta-galactosidases, rendering them useless as stable competitive inhibitors or persistent acceptors in transferase assays [2]. Furthermore, in synthetic carbohydrate chemistry, utilizing standard galactosyl halides instead of phenyl thioglycosides introduces severe moisture sensitivity and limits orthogonal protecting-group manipulations, directly reducing overall yields in multi-step oligosaccharide assembly [3].

Enzymatic Stability: S-Glycoside vs. O-Glycoside

Phenyl 1-thio-beta-D-galactopyranoside features a sulfur linkage that provides complete resistance to hydrolysis by beta-galactosidase, unlike its oxygen-linked counterpart [1]. While Phenyl beta-D-galactopyranoside is actively cleaved, the thioglycoside remains intact, functioning as a stable competitive inhibitor (e.g., Ki ~43 mM in specific mammalian models) [2].

Evidence DimensionResistance to beta-galactosidase hydrolysis
Target Compound DataComplete resistance (acts as stable inhibitor/acceptor)
Comparator Or BaselinePhenyl beta-D-galactopyranoside (rapidly hydrolyzed)
Quantified DifferenceBinary shift from substrate to stable inhibitor
ConditionsIn vitro beta-galactosidase assays

Ensures the compound remains intact during prolonged enzymatic assays, preventing background noise from degradation products.

Precursor Suitability in Oligosaccharide Synthesis

As a glycosyl donor, Phenyl 1-thio-beta-D-galactopyranoside offers superior benchtop stability compared to traditional galactosyl halides [1]. Phenyl thioglycosides can survive extensive protecting-group manipulations and are only activated under specific thiophilic promoter conditions (such as NIS/TfOH), whereas galactosyl bromides degrade rapidly in the presence of ambient moisture [2].

Evidence DimensionShelf stability and manipulation tolerance
Target Compound DataStable at room temperature; tolerates orthogonal protection
Comparator Or BaselineGalactosyl halides (moisture-sensitive, require immediate use)
Quantified DifferenceExtended shelf life and multi-step compatibility
ConditionsStandard carbohydrate synthesis workflows

Allows for bulk procurement and long-term storage without degradation, streamlining complex automated glycan assembly.

Workflow Optimization in Fucosyltransferase Assays

Utilizing Phenyl 1-thio-beta-D-galactopyranoside as an acceptor in GDP-L-fucose:galactoside 2'-fucosyltransferase assays eliminates the need for radiolabeled substrates [1]. Compared to traditional radiochromatogram methods, this substitution reduces chromatography development time and allows for the simultaneous monitoring of competing enzymatic reactions without radioactive handling protocols [2].

Evidence DimensionAssay development time and safety
Target Compound DataNon-radioactive detection with reduced chromatography time
Comparator Or BaselineRadiolabeled aryl galactoside acceptors
Quantified DifferenceElimination of radiochromatogram scanner requirement
ConditionsHuman serum fucosyltransferase quantification

Significantly reduces assay cost and regulatory burden by removing the need for radioactive materials in clinical and research screening.

Stable Acceptor in Glycosyltransferase Assays

Due to its resistance to hydrolytic cleavage, this compound is ideal for use as a stable acceptor in non-radioactive assays measuring alpha-2-L-fucosyltransferase activity in serum or cell lysates [1].

Building Block for Automated Glycan Assembly

Its robust shelf stability and compatibility with thiophilic activation (e.g., NIS/TfOH) make it a preferred galactosyl donor in multi-step, orthogonal oligosaccharide synthesis compared to unstable halides[2].

Crystallographic Studies of Beta-Galactosidases

Because it binds to beta-galactosidase without being cleaved, it is highly effective as a stable ligand for X-ray crystallography, allowing researchers to capture intact enzyme-substrate complexes [3].

Selective Galectin-3 Inhibition Studies

It serves as a targeted inhibitor in oncological research to study and block galectin-3 mediated cell proliferation and metastasis pathways, offering a stable scaffold for further derivatization [4].

XLogP3

0.3

Other CAS

16758-34-2

Wikipedia

Phenyl 1-thiohexopyranoside

Dates

Last modified: 09-20-2023

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